UV Absorption Shift: 5-Phenylpenta-2,4-dienal vs. Cinnamaldehyde
In a comparative study of cinnamaldehyde and its basic hydrolysis products, 5-phenyl-2,4-pentadienal (PPDA) was isolated and characterized [1]. The compound exhibits a maximum UV absorption wavelength (λmax) of 323 nm [1], while cinnamaldehyde typically shows λmax near 290 nm [2]. This represents a bathochromic shift of approximately 33 nm due to the extended conjugated diene system.
| Evidence Dimension | UV Absorption Maximum (λmax) |
|---|---|
| Target Compound Data | λmax = 323 nm |
| Comparator Or Baseline | Cinnamaldehyde λmax ≈ 290 nm |
| Quantified Difference | Bathochromic shift of +33 nm |
| Conditions | UV-Vis spectrophotometry in solution |
Why This Matters
This distinct absorption profile allows for specific detection, quantification, and differentiation in complex mixtures, and enables applications as a UV filter or photosensor with different spectral requirements than cinnamaldehyde.
- [1] Guo, Z. (2006). Study on the Basic Hydrolysis of Cinnamaldehyde and Products. Master's thesis, Guangxi University. View Source
- [2] Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405. View Source
